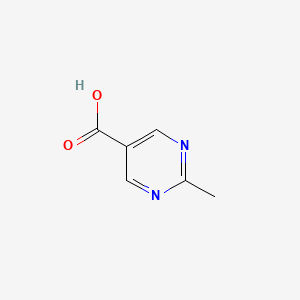

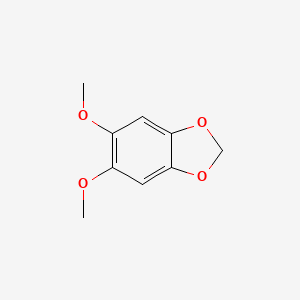

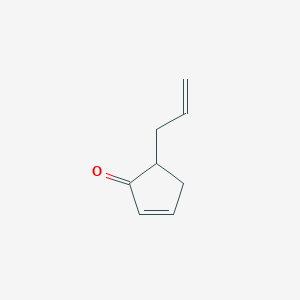

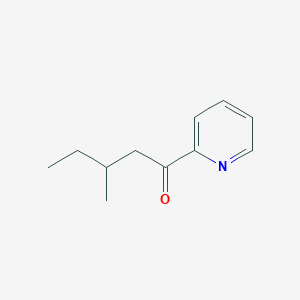

![molecular formula C8H13NO2 B1314313 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)- CAS No. 103630-36-0](/img/structure/B1314313.png)

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-

货号 B1314313

CAS 编号:

103630-36-0

分子量: 155.19 g/mol

InChI 键: YTXXRLXVAZGQAL-ZCFIWIBFSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- is a chemical compound that has been of interest to researchers due to its potential applications in various fields of research and industry. The molecular weight of the compound is 155.19 g/mol .

Molecular Structure Analysis

High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- have been created based on quantum chemical computations .Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H13NO2 . Predicted properties include a melting point of 36-37 °C, a boiling point of 262.2±19.0 °C, a density of 1.15±0.1 g/cm3, and an acidity coefficient (pKa) of -0.70±0.40 .科学研究应用

1. Synthesis and Structural Studies

- Cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles are significant, demonstrating the behavior of pyrrolo[1,2-c]thiazole as a thiocarbonyl ylide in cycloaddition reactions, an insight that aids in understanding the synthesis of complex heterocyclic compounds (Sutcliffe et al., 2000).

- The synthesis of 5H-pyrrolo[2,1-a]isoindole ring through 1,3-dipolar cycloaddition reactions involving mesoionic oxazolines illustrates the versatility of these reactions in constructing complex pyrrolo structures (New & Yevich, 1984).

2. Photophysical Properties and Applications

- The study of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton, highlights its strong blue emission in dichloromethane, indicating potential applications in photophysical fields (Petrovskii et al., 2017).

3. Catalytic Applications

- [Bis(oxazolinyl)pyrrole]palladium complexes have been identified as effective catalysts in Heck‐ and Suzuki‐Type C−C coupling reactions, showcasing the role of these complexes in facilitating important organic synthesis reactions (Mazet & Gade, 2003).

属性

IUPAC Name |

(7aR)-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXXRLXVAZGQAL-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N2C(CCC2=O)CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N2[C@H](CCC2=O)CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

5-Allylcyclopent-2-enone

61020-32-4

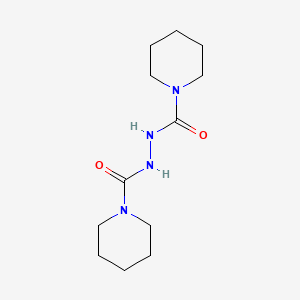

1,2-Bis(1-piperidylcarbonyl)hydrazine

17696-90-1

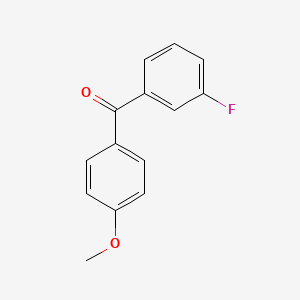

(3-Fluorophenyl)(4-methoxyphenyl)methanone

96719-99-2

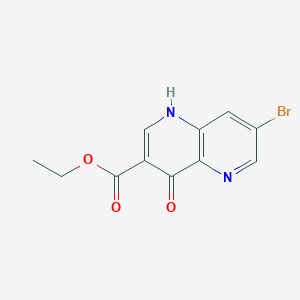

![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)